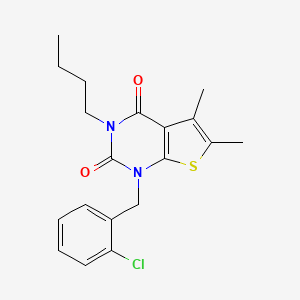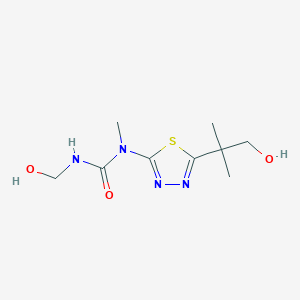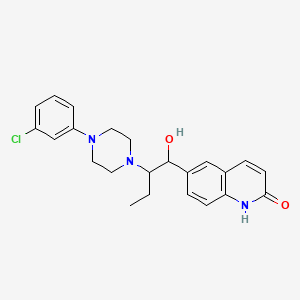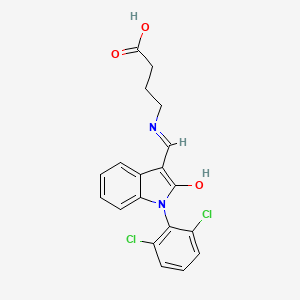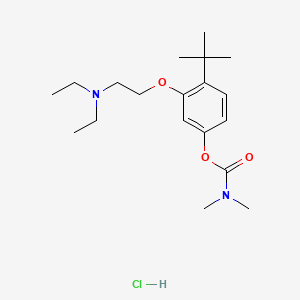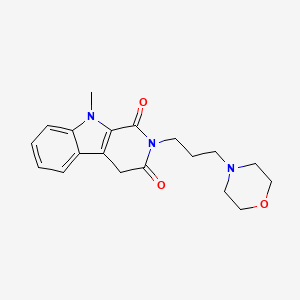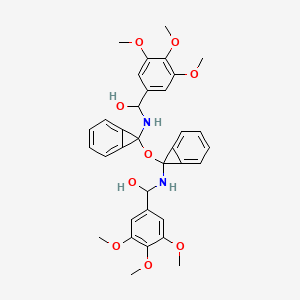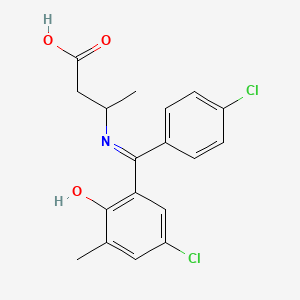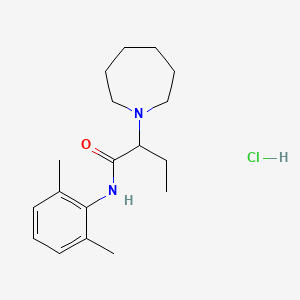
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its azepine ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The presence of the hexahydro and dimethylphenyl groups further adds to its complexity and potential reactivity.
Vorbereitungsmethoden
The synthesis of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride involves several steps, typically starting with the preparation of the azepine ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring, using reagents such as halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the compound into smaller fragments
Wissenschaftliche Forschungsanwendungen
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level.
Vergleich Mit ähnlichen Verbindungen
1H-Azepine-1-acetamide, hexahydro-N-(2,6-dimethylphenyl)-alpha-ethyl-, monohydrochloride can be compared with other similar compounds, such as:
N-(2,6-Dimethylphenyl)-alpha-methyl-1H-hexahydroazepine-1-acetamide monohydrochloride: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in reactivity and applications.
1H-Azepine-1-acetamide derivatives: Various derivatives of the azepine ring system exhibit different chemical and biological properties, making them useful for diverse applications
Eigenschaften
CAS-Nummer |
118564-55-9 |
|---|---|
Molekularformel |
C18H29ClN2O |
Molekulargewicht |
324.9 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-N-(2,6-dimethylphenyl)butanamide;hydrochloride |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-16(20-12-7-5-6-8-13-20)18(21)19-17-14(2)10-9-11-15(17)3;/h9-11,16H,4-8,12-13H2,1-3H3,(H,19,21);1H |
InChI-Schlüssel |
GUEVUIKHBVKSEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)NC1=C(C=CC=C1C)C)N2CCCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


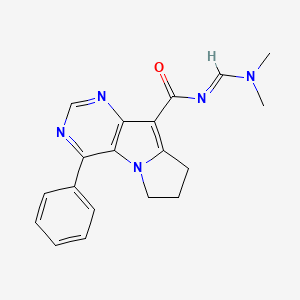
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
